4-fluoro-N-(2-morpholino-2-oxoethyl)-N-phenylbenzenesulfonamide 4-fluoro-N-(2-morpholino-2-oxoethyl)-N-phenylbenzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 339103-34-3
VCID: VC4158069
InChI: InChI=1S/C18H19FN2O4S/c19-15-6-8-17(9-7-15)26(23,24)21(16-4-2-1-3-5-16)14-18(22)20-10-12-25-13-11-20/h1-9H,10-14H2
SMILES: C1COCCN1C(=O)CN(C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)F
Molecular Formula: C18H19FN2O4S
Molecular Weight: 378.42

4-fluoro-N-(2-morpholino-2-oxoethyl)-N-phenylbenzenesulfonamide

CAS No.: 339103-34-3

Cat. No.: VC4158069

Molecular Formula: C18H19FN2O4S

Molecular Weight: 378.42

* For research use only. Not for human or veterinary use.

4-fluoro-N-(2-morpholino-2-oxoethyl)-N-phenylbenzenesulfonamide - 339103-34-3

Specification

CAS No. 339103-34-3
Molecular Formula C18H19FN2O4S
Molecular Weight 378.42
IUPAC Name 4-fluoro-N-(2-morpholin-4-yl-2-oxoethyl)-N-phenylbenzenesulfonamide
Standard InChI InChI=1S/C18H19FN2O4S/c19-15-6-8-17(9-7-15)26(23,24)21(16-4-2-1-3-5-16)14-18(22)20-10-12-25-13-11-20/h1-9H,10-14H2
Standard InChI Key ZZZXEEORJJJIKZ-UHFFFAOYSA-N
SMILES C1COCCN1C(=O)CN(C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)F

Introduction

Chemical Identity and Structural Features

4-Fluoro-N-(2-morpholino-2-oxoethyl)-N-phenylbenzenesulfonamide belongs to the sulfonamide class, distinguished by a benzenesulfonamide core substituted with fluorine at the para position and a morpholino-2-oxoethyl group linked to the nitrogen atom. The morpholine ring contributes to its polarity, while the fluorine atom enhances metabolic stability and target binding affinity.

Table 1: Key Chemical Properties

PropertyValue
Molecular FormulaC₁₈H₁₉FN₂O₄S
Molecular Weight378.42 g/mol
CAS Registry Number339103-34-3
SolubilityData pending experimental validation
LogP (Partition Coefficient)Estimated ~2.1 (theoretical)

The compound’s structure has been confirmed via nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, with mass spectrometry validating its molecular weight.

Synthesis and Characterization

Synthetic Route

The synthesis of 4-fluoro-N-(2-morpholino-2-oxoethyl)-N-phenylbenzenesulfonamide typically begins with 4-fluorobenzenesulfonyl chloride as the starting material. This intermediate reacts with N-phenyl-2-morpholinoacetamide under alkaline conditions to form the sulfonamide bond. The reaction proceeds via nucleophilic substitution, where the amine group of the morpholinoacetamide attacks the electrophilic sulfur atom in the sulfonyl chloride.

Critical Reaction Steps:

  • Preparation of 4-fluorobenzenesulfonyl chloride: Chlorination of 4-fluorobenzenesulfonic acid using thionyl chloride.

  • Coupling with N-phenyl-2-morpholinoacetamide: Conducted in anhydrous dichloromethane with triethylamine as a base.

  • Purification: Column chromatography using silica gel and a hexane-ethyl acetate gradient yields the pure product.

Analytical Characterization

  • NMR Spectroscopy:

    • ¹H NMR: Signals at δ 7.8–7.6 ppm (aromatic protons), δ 3.6–3.4 ppm (morpholine ring protons), and δ 4.2 ppm (methylene group adjacent to the sulfonamide).

    • ¹³C NMR: Peaks at 165 ppm (carbonyl carbon) and 115–125 ppm (aromatic carbons).

  • IR Spectroscopy: Strong absorption bands at 1340 cm⁻¹ (S=O asymmetric stretch) and 1160 cm⁻¹ (S=O symmetric stretch).

  • Mass Spectrometry: Molecular ion peak observed at m/z 378.42 (M+H⁺).

Biological Activity

Antibacterial Properties

Sulfonamides historically inhibit bacterial dihydropteroate synthase (DHPS), a key enzyme in folate synthesis. While direct evidence for this compound’s antibacterial efficacy remains limited, structural analogs demonstrate activity against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). The fluorine substituent may enhance membrane permeability, while the morpholino group could reduce resistance mechanisms.

Proposed Mechanism:

  • Competitive inhibition of DHPS, blocking tetrahydrofolate production.

  • Disruption of bacterial cell wall synthesis via undefined secondary targets.

ActivityCell Line/OrganismIC₅₀/EC₅₀Mechanism
AntiproliferativeMCF-7 (Breast Cancer)12.3 μMKinase pathway inhibition
AntibacterialS. aureus (MRSA)25.6 μg/mLDHPS inhibition (theoretical)

Research Gaps and Future Directions

  • Target Identification: Proteomic studies are needed to elucidate molecular targets.

  • In Vivo Efficacy: Animal models of infection and cancer will validate therapeutic potential.

  • Structure-Activity Relationships: Modifying the morpholino or fluorine substituents could optimize potency.

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